3-Isopropoxypicolinic acid
Overview
Description
3-Isopropoxypicolinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxypicolinic acid typically involves the reaction of picolinic acid with isopropyl alcohol in the presence of a suitable catalyst. One common method includes the esterification of picolinic acid followed by hydrolysis to yield the desired product. The reaction conditions often require an acidic or basic catalyst to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. Industrial methods may also employ advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Isopropoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 3-isopropoxypicolinic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isopropoxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity. The compound may modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Picolinic Acid: The parent compound, differing by the absence of the isopropoxy group.
3-Methoxypicolinic Acid: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Ethoxypicolinic Acid: Contains an ethoxy group in place of the isopropoxy group.
Uniqueness: 3-Isopropoxypicolinic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
IUPAC Name |
3-propan-2-yloxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-7-4-3-5-10-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQBWSXCALLBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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